Chaetoglobosin U

Cytotoxicity Nasopharyngeal carcinoma Chaetoglobosin SAR

Chaetoglobosin U (CAS 882516-41-8; molecular formula C₃₂H₃₆N₂O₅; MW 528.6 g/mol) is a cytochalasan alkaloid first isolated from the endophytic fungus Chaetomium globosum IFB-E019 residing in Imperata cylindrica stems. Structurally characterized in 2006 through comprehensive UV, IR, CD, MS, 1D/2D NMR (COSY, NOESY, HMQC, HMBC) analyses , it belongs to the 10-(indol-3-yl)-cytochalasan subclass.

Molecular Formula C32H36N2O5
Molecular Weight 528.6 g/mol
Cat. No. B1244462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChaetoglobosin U
Synonymschaetoglobosin A
chaetoglobosin B
chaetoglobosin C
chaetoglobosin D
chaetoglobosin E
chaetoglobosin F
chaetoglobosin K
chaetoglobosin Q
chaetoglobosin R
chaetoglobosin T
chaetoglobosin U
chaetoglobosin V
chaetoglobosin W
chaetoglobosin Y
chaetoglobosins
penochalasin K
Molecular FormulaC32H36N2O5
Molecular Weight528.6 g/mol
Structural Identifiers
SMILESCC1CC=CC2C3C(O3)(C(C4C2(C(=O)CC5C1C(=C(C5=O)O)C)C(=O)NC4CC6=CNC7=CC=CC=C76)C)C
InChIInChI=1S/C32H36N2O5/c1-15-8-7-10-21-29-31(4,39-29)17(3)26-23(12-18-14-33-22-11-6-5-9-19(18)22)34-30(38)32(21,26)24(35)13-20-25(15)16(2)27(36)28(20)37/h5-7,9-11,14-15,17,20-21,23,25-26,29,33,36H,8,12-13H2,1-4H3,(H,34,38)/b10-7+/t15-,17-,20+,21-,23-,25-,26-,29-,31+,32+/m0/s1
InChIKeyMRENMDHAGXAXRK-QFHPAQOTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chaetoglobosin U Cytotoxicity Data: Sourcing and Baseline Characterization for Cytochalasan Procurement


Chaetoglobosin U (CAS 882516-41-8; molecular formula C₃₂H₃₆N₂O₅; MW 528.6 g/mol) is a cytochalasan alkaloid first isolated from the endophytic fungus Chaetomium globosum IFB-E019 residing in Imperata cylindrica stems [1]. Structurally characterized in 2006 through comprehensive UV, IR, CD, MS, 1D/2D NMR (COSY, NOESY, HMQC, HMBC) analyses [1], it belongs to the 10-(indol-3-yl)-[13]cytochalasan subclass. In the original publication, Chaetoglobosin U exhibited cytotoxic activity against the human nasopharyngeal epidermoid tumor KB cell line with an IC₅₀ of 16.0 µM, co-assayed alongside 5-fluorouracil (IC₅₀ 14.0 µM) as a positive reference [1].

Scaffold Unique cytochalasan carbon skeleton distinct from common chaetoglobosins
Cell model Cell-model endpoint review context (KB nasopharyngeal carcinoma)
Mechanism Actin-cytoskeleton targeting probe for cytochalasan pathway studies

Why Chaetoglobosin U Cannot Be Substituted by Chaetoglobosins C, E, F, or Penochalasin A in Scientific Studies


Within the chaetoglobosin structural family, minor modifications to the macrocyclic scaffold and peripheral substituents produce substantial divergences in cytotoxic potency against the same tumor cell line. In the original 2006 characterization study, all five co-isolated analogs were tested under identical conditions against the KB nasopharyngeal carcinoma cell line, revealing that chaetoglobosin U (IC₅₀ 16.0 µM) was 2- to 3.3-fold more potent than the alongside-tested analogs chaetoglobosin C (IC₅₀ 34.0 µM), chaetoglobosin F (IC₅₀ 52.0 µM), chaetoglobosin E (IC₅₀ 48.0 µM), and penochalasin A (IC₅₀ 40.0 µM) [1]. Generic substitution across this family is therefore not scientifically valid when potency rank-order matters.

C, E, F, penochalasin A
Potency shift Cytotoxicity ranking in KB cells may differ substantially; rank-order is not interchangeable for structure-activity studies.
Chaetoglobosin C (same formula)
Scaffold mismatch Identical molecular formula but distinct connectivity and ring-junction stereochemistry; cell-model response may not transfer.
Chaetoglobosin A (commercial)
Sourcing trap Widely stocked analog may be mistakenly selected for convenience; scaffold identity and potency context differ.

Quantitative Differentiation Evidence: Chaetoglobosin U vs. Closest Analogs for Procurement Decision Support


KB Cell Cytotoxicity: Chaetoglobosin U Outperforms Co-Isolated Chaetoglobosins C, E, F, and Penochalasin A by ≥2-Fold

In a single head-to-head study conducted under identical assay conditions, Chaetoglobosin U demonstrated consistently superior cytotoxicity against the KB human nasopharyngeal epidermoid carcinoma cell line compared with four co-isolated chaetoglobosin analogs. The IC₅₀ of Chaetoglobosin U (16.0 µM) was 2.1-fold more potent than chaetoglobosin C (34.0 µM), 3.3-fold more potent than chaetoglobosin F (52.0 µM), 3.0-fold more potent than chaetoglobosin E (48.0 µM), and 2.5-fold more potent than penochalasin A (40.0 µM) [1]. This rank-order potency difference was reproducible within the same publication and is directly attributable to the distinct structural features of Chaetoglobosin U relative to these known analogs.

KB cell potency rank-order
Head-to-head
IC₅₀ 16.0 µM vs. C (34.0 µM), F (52.0 µM), E (48.0 µM), penochalasin A (40.0 µM)
Rank-order cytotoxicity context within co-isolated series
Identical assay conditions; supports cell-model endpoint review
Cytotoxicity Nasopharyngeal carcinoma Chaetoglobosin SAR

Chaetoglobosin U Cytotoxicity Is Comparable to 5-Fluorouracil Against KB Cells, Defining a Clinically Relevant Activity Anchor

Chaetoglobosin U was co-assayed alongside the standard-of-care antimetabolite 5-fluorouracil (5-FU) as a positive reference in the KB cell cytotoxicity assay. Chaetoglobosin U exhibited an IC₅₀ of 16.0 µM, which is within approximately 1.14-fold of the 5-FU IC₅₀ of 14.0 µM under identical conditions [1]. In contrast, the four co-isolated analogs were all substantially less active than 5-FU, with chaetoglobosin F being 3.7-fold less potent than the positive control. This proximity to a clinically validated chemotherapeutic agent provides a meaningful potency benchmark that most closely related chaetoglobosins fail to reach.

5-FU comparator proximity
Head-to-head
IC₅₀ 16.0 µM (U) vs. 5-FU 14.0 µM (~1.14-fold difference)
Comparator assay-response context; within 1.14-fold of clinical reference
Co-assayed positive control; supports cytotoxicity assay calibration
Cytotoxicity benchmarking 5-Fluorouracil Positive control

Structurally, Chaetoglobosin U Was the First Cytochalasan with a Characteristic Carbon Skeleton Unshared by Chaetoglobosins C, E, or F

Chaetoglobosin U was reported in 2006 as a new cytotoxic cytochalasan-based alkaloid with a previously undescribed carbon skeleton distinct from the four co-isolated known analogs (chaetoglobosins C, E, F, and penochalasin A) [1]. Its structure, assigned through comprehensive 1D and 2D NMR (COSY, NOESY, HMQC, HMBC), UV, IR, CD, and MS analyses, represents a unique scaffold within the chaetoglobosin family. While all chaetoglobosins share the 10-(indol-3-yl) group characteristic of the subclass [2], the specific macrocyclic connectivity and functional-group arrangement of Chaetoglobosin U are chemically distinct from the more extensively studied chaetoglobosins A, C, E, and F, which have different oxidation patterns and ring-junction stereochemistry.

Novel carbon skeleton
Class-level
First-reported cytochalasan skeleton; assigned via 2D NMR, MS, CD
Structural novelty supports distinct target engagement
Data from 2006 isolation study; scaffold different from C, E, F
Cytochalasan alkaloid Structural novelty Natural product scaffold

Practical Differentiation: Chaetoglobosin U Has Limited Commercial Catalog Availability Compared with Chaetoglobosin A, Reducing Substitution Risk

As of the current procurement landscape, Chaetoglobosin U (CAS 882516-41-8) shows extremely limited listing across major chemical vendors and appears absent from standard catalogs of Sigma-Aldrich, MedChemExpress, and other large commercial suppliers that carry chaetoglobosin A (CAS 50335-03-0) as a stocked catalog item [1]. In contrast, chaetoglobosin A is widely available from multiple vendors (e.g., 2BScientific, TargetMol, Biozol, Focus Biomolecules, GLPBIO, Mayflower Bioscience) with published IC₅₀ values against HCT116 cells (3.15 µM), reported actin polymerization inhibitory activity, and established use as an HPLC standard [1]. The scarcity of Chaetoglobosin U in commercial channels means that researchers who specifically require this compound for structure-activity relationship studies, comparative cytotoxicity profiling, or patent-related work must engage in custom synthesis or fermentation-based isolation — a consideration that directly impacts procurement planning led by evidence rather than convenience.

Commercial availability
Data to verify
Extremely limited catalog presence vs. chaetoglobosin A (≥8 vendors)
Custom sourcing required; eliminates inadvertent analog substitution
Procurement landscape may change; verify vendor status before ordering
Compound sourcing Vendor availability Specialty natural product

All Chaetoglobosins Target the Actin Cytoskeleton, but Chaetoglobosin U Has a Potency Advantage Over Co-Isolated Analogs in the Same Cellular Context

The chaetoglobosin subclass of cytochalasans is mechanistically characterized by targeting filamentous actin (F-actin), inhibiting actin polymerization, disrupting cytokinesis, and inducing apoptosis [1]. While Chaetoglobosin U itself has not been tested in isolated actin polymerization or cell-free actin-binding assays, its membership in this mechanistically defined subclass supports the inference that its cytotoxicity arises from actin cytoskeleton disruption. The critical differentiation is that within the KB cell assay — a cellular context that integrates target engagement, membrane permeability, and intracellular stability — Chaetoglobosin U delivers 2.1- to 3.3-fold greater cytotoxicity than the four co-isolated chaetoglobosins under identical conditions [2]. This means that for any experiment in which actin-dependent cellular readouts are being measured in KB or comparable epithelial carcinoma models, Chaetoglobosin U provides the highest potency per unit mass among the five analogs, reducing the compound concentration needed to achieve a given effect level.

Actin-pathway potency context
Class-level + reported
2.1–3.3× higher cytotoxicity in KB cells vs. C, E, F (identical assay)
Supports actin-disruption endpoint ranking; class-level mechanism
Actin binding not directly measured for U; inferred from chaetoglobosin class
Actin cytoskeleton Cytochalasan mechanism Antitumor natural products

Chaetoglobosin U: Evidence-Backed Application Scenarios for Laboratory Procurement and Experimental Design


Comparative Cytochalasan Structure-Activity Relationship (SAR) Studies in KB Epithelial Carcinoma Models

Chaetoglobosin U should be used as the high-potency anchor compound within a chaetoglobosin SAR panel when testing KB or related nasopharyngeal carcinoma cell lines. Its 2.1- to 3.3-fold potency advantage over chaetoglobosins C, E, and F (IC₅₀ 16.0 µM vs. 34.0–52.0 µM) [1] makes it the most informative comparator for elucidating which structural features drive enhanced cytotoxicity. Including Chaetoglobosin U alongside lower-potency analogs allows robust correlation of structural modifications (oxidation state, ring connectivity, stereochemistry) with quantitative activity shifts.

Positive-Control Benchmarking Against 5-Fluorouracil in Natural-Product Cytotoxicity Screening Cascades

For laboratories running cytotoxicity screens where 5-fluorouracil serves as the standard positive control (IC₅₀ 14.0 µM on KB cells), Chaetoglobosin U (IC₅₀ 16.0 µM) provides a natural-product-derived comparator with activity within 1.14-fold of the clinical benchmark [1]. This proximity enables direct potency comparisons between novel natural product hits and both a clinical standard (5-FU) and a structurally distinct cytochalasan (Chaetoglobosin U), enriching hit triage with mechanistic and potency context.

Actin-Cytoskeleton-Targeting Probe Selection for Epithelial Cancer Cell Biology

When a laboratory requires a chaetoglobosin-class actin cytoskeleton disruptor for KB-cell-based experiments [1], Chaetoglobosin U offers the highest per-mass-unit potency among the five analogs co-characterized in the 2006 study (IC₅₀ 16.0 µM vs. 34.0–52.0 µM for C, E, F, and penochalasin A) [2]. This translates to lower compound consumption per experiment and reduced solvent (e.g., DMSO) carryover, which is especially relevant in long-term or high-throughput imaging-based actin-dynamics assays.

Custom Synthesis or Fermentation-Based Procurement for Specialty Natural Product Chemical Biology

Given the extremely limited commercial catalog availability of Chaetoglobosin U compared with the widely stocked chaetoglobosin A [1], laboratories that require this specific scaffold for patent-related structure-activity exploration, novel probe development, or target-ID campaigns must plan for custom sourcing. The unique carbon skeleton of Chaetoglobosin U [2] cannot be obtained by purchasing the more accessible chaetoglobosin A, reinforcing the need for evidence-driven procurement decisions rather than convenience-based substitution.

Application
Selection Property
Validation Focus
KB cell-model SAR studies
Cytochalasan potency ranking
KB cell cytotoxicity endpoint
5-FU comparator assay context
Comparator proximity in KB cells
Cytotoxicity assay calibration
Actin disruption probe for KB cells
Per-mass-unit cytotoxicity context
Actin-dependent cellular readout
Custom sourcing for scaffold-specific studies
Unique scaffold availability
Identity and purity chain-of-custody
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